molecular formula C12H24O2 B14700417 1-Ethyl-1-methylheptyl acetate CAS No. 22616-19-9

1-Ethyl-1-methylheptyl acetate

Cat. No.: B14700417
CAS No.: 22616-19-9
M. Wt: 200.32 g/mol
InChI Key: HVPKIOUHNVOKDK-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylheptyl acetate is an organic compound with the molecular formula C12H24O2. It is an ester formed from the reaction of 1-ethyl-1-methylheptanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylheptyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylheptanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated, and the ester is distilled off as it forms. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-methylheptyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Scientific Research Applications

1-Ethyl-1-methylheptyl acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1-methylheptyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester functional group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification .

Properties

CAS No.

22616-19-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-methylnonan-3-yl acetate

InChI

InChI=1S/C12H24O2/c1-5-7-8-9-10-12(4,6-2)14-11(3)13/h5-10H2,1-4H3

InChI Key

HVPKIOUHNVOKDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CC)OC(=O)C

Origin of Product

United States

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